Nuclear Double Bond Position: Δ8(14) vs. Δ5 — Structural and Functional Differentiation from β-Sitosterol and Stigmasterol
Stigmast-8(14)-en-3beta-ol possesses a double bond at the 8(14) position of the sterol nucleus, whereas the major phytosterols β-sitosterol and stigmasterol bear a Δ5 double bond [1]. In the canonical phytosterol biosynthetic pathway, the Δ8(14) isomer is an obligate intermediate that undergoes isomerization to Δ7 and subsequently to Δ5 end-products via the action of Δ8(14)-sterol reductase and Δ7-sterol C5-desaturase, respectively [2]. Consequently, Stigmast-8(14)-en-3beta-ol is a substrate for sterol Δ8(14)-reductase, while β-sitosterol (Δ5) is not; this enzymatic discrimination is the biochemical basis for their distinct metabolic fates. Schroepfer et al. (1980) demonstrated that 5α-cholest-8(14)-en-3β-ol can be enzymatically converted to cholesterol in rat liver preparations, a transformation not possible for Δ5-sterols [3].
| Evidence Dimension | Nuclear double bond position and associated enzymatic substrate status |
|---|---|
| Target Compound Data | Double bond at C8(14); substrate for Δ8(14)-sterol reductase; convertible to cholesterol in mammalian systems |
| Comparator Or Baseline | β-Sitosterol: double bond at C5; not a substrate for Δ8(14)-sterol reductase; not convertible to cholesterol |
| Quantified Difference | Qualitative structural distinction: Δ8(14) vs. Δ5; differential enzyme substrate specificity confirmed enzymatically [3] |
| Conditions | Sterol biosynthetic pathway context; rat liver microsomal preparations for enzymatic conversion evidence |
Why This Matters
This structural distinction is the fundamental determinant of differential biological handling; any study requiring authentic Δ8(14)-sterol pharmacology or biosynthetic intermediate function cannot use Δ5-phytosterols as surrogates.
- [1] Lipid Maps Structure Database (LMSD). (3β,5α,24R)-Stigmast-8(14)-en-3-ol. LMST01040238. View Source
- [2] Benveniste, P. (2002). Sterol Metabolism. The Arabidopsis Book. Describes the Δ8(14)→Δ7→Δ5 isomerization pathway. View Source
- [3] Schroepfer, G.J. Jr., et al. (1980). 5α-Cholest-8(14)-en-3β-ol, a possible intermediate in the biosynthesis of cholesterol. Enzymatic conversion to cholesterol and isolation from rat skin. Journal of Lipid Research. View Source
